molecular formula C9H17NO B2446843 2-Methyloctahydro-2H-benzo[b][1,4]oxazine CAS No. 38711-95-4

2-Methyloctahydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2446843
CAS No.: 38711-95-4
M. Wt: 155.241
InChI Key: OBXYMHAJTBIDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloctahydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound belonging to the class of oxazines. It is characterized by its molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with an octahydro ring system.

Scientific Research Applications

2-Methyloctahydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-methyl-octahydro-2H-1,4-benzoxazine indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The associated precautionary statements provide guidance on how to handle the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate amines with formaldehyde and phenols under controlled conditions. One common method includes the cyclization of 2-methyl-1,2-diaminoethane with formaldehyde and phenol . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
  • 2-methyl-octahydro-benzo[1,4]oxazine
  • 2H-1,4-Benzoxazine, octahydro-2-methyl-

Uniqueness

2-Methyloctahydro-2H-benzo[b][1,4]oxazine is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and resins .

Properties

IUPAC Name

2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXYMHAJTBIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2CCCCC2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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